molecular formula C5H3FO3 B13126787 5-Fluorofuran-3-carboxylic acid

5-Fluorofuran-3-carboxylic acid

Cat. No.: B13126787
M. Wt: 130.07 g/mol
InChI Key: FEKFBNZPQWOOOG-UHFFFAOYSA-N
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Description

5-Fluorofuran-3-carboxylic acid: is a fluorinated derivative of furan, a heterocyclic organic compound This compound is characterized by the presence of a fluorine atom at the 5-position of the furan ring and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorofuran-3-carboxylic acid typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow fluorination processes. These methods ensure better control over reaction parameters and yield higher purity products. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3,5-dicarboxylic acid, while reduction could produce 5-fluorofuran-3-methanol.

Scientific Research Applications

Chemistry: 5-Fluorofuran-3-carboxylic acid is used as a building block in organic synthesis

Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or probes for studying biochemical pathways.

Medicine: The compound’s fluorinated nature makes it a candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable intermediate in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-Fluorofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

    2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position.

    2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.

Uniqueness: 5-Fluorofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H3FO3

Molecular Weight

130.07 g/mol

IUPAC Name

5-fluorofuran-3-carboxylic acid

InChI

InChI=1S/C5H3FO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)

InChI Key

FEKFBNZPQWOOOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(=O)O)F

Origin of Product

United States

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